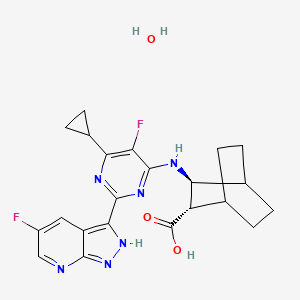
Onradivir monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Onradivir monohydrate is a potent antiviral compound primarily used for treating influenza virus infections. It is known for its efficacy against various strains of the influenza virus, including H1N1 and H3N2 . The compound is a small molecule drug with the molecular formula C22H24F2N6O3 and a molecular weight of 458.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onradivir monohydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of pyrimidine derivatives and various reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Onradivir monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Onradivir monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research to understand the biological pathways and molecular targets involved in influenza virus replication.
Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
The mechanism of action of Onradivir monohydrate involves inhibiting the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, this compound effectively blocks the enzyme’s activity, preventing the spread of the virus within the host. This inhibition reduces the viral load and alleviates the severity of symptoms .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used for treating influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases
Uniqueness
Onradivir monohydrate stands out due to its high binding affinity for the neuraminidase enzyme and its favorable pharmacokinetic profile, which allows it to maintain therapeutic concentrations in the body for extended periods. Additionally, it exhibits a low propensity for inducing resistance, making it a promising alternative to existing antiviral drugs .
Properties
CAS No. |
2375241-19-1 |
|---|---|
Molecular Formula |
C22H24F2N6O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1 |
InChI Key |
XUXVTSUIFIUZSZ-MJSCHBGXSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
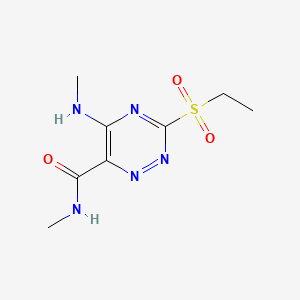
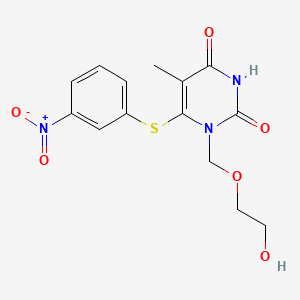
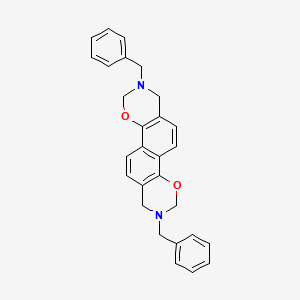
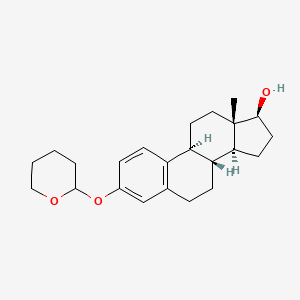
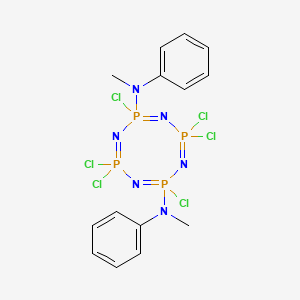
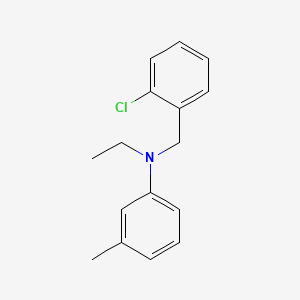
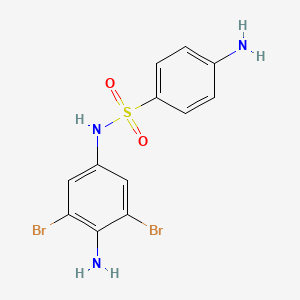
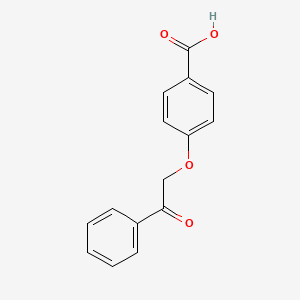


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)


